molecular formula C16H15N3O3 B1683306 whi-p180 CAS No. 211555-08-7

whi-p180

Número de catálogo: B1683306
Número CAS: 211555-08-7
Peso molecular: 297.31 g/mol
Clave InChI: BNDYIYYKEIXHNK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

WHI-P180 se sintetiza mediante una serie de reacciones químicas que involucran la formación de una estructura central de quinazolina. La ruta sintética generalmente implica la reacción de 6,7-dimetoxi-4-quinazolinamina con 3-aminofenol en condiciones específicas para producir this compound . Las condiciones de reacción a menudo incluyen el uso de solventes como dimetilsulfóxido (DMSO) y dimetilformamida (DMF) para facilitar la reacción.

Métodos de producción industrial

La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso implica optimizar las condiciones de reacción para garantizar un alto rendimiento y pureza. El compuesto generalmente se produce como un sólido cristalino y requiere un manejo y almacenamiento cuidadosos para mantener su estabilidad .

Análisis De Reacciones Químicas

Tipos de reacciones

WHI-P180 experimenta varias reacciones químicas, que incluyen:

    Oxidación: El compuesto puede oxidarse en condiciones específicas para formar diferentes productos de oxidación.

    Reducción: this compound puede reducirse para producir diferentes formas reducidas.

    Sustitución: El compuesto puede sufrir reacciones de sustitución, particularmente involucrando la estructura central de quinazolina.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en las reacciones que involucran this compound incluyen agentes oxidantes, agentes reductores y varios solventes como DMSO y DMF. Las condiciones de reacción a menudo involucran temperaturas y niveles de pH controlados para garantizar los resultados de reacción deseados .

Principales productos formados

Los principales productos formados a partir de las reacciones que involucran this compound dependen de las condiciones de reacción específicas. Por ejemplo, las reacciones de oxidación pueden producir derivados oxidados de this compound, mientras que las reacciones de reducción pueden producir formas reducidas del compuesto.

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

WHI-P180 is characterized by its ability to inhibit several key kinases involved in various signaling pathways:

  • Epidermal Growth Factor Receptor (EGFR) : this compound inhibits EGFR with an IC50 of approximately 4 µM.
  • Rearranged During Transfection (RET) Kinase : It shows potent inhibition of RET kinase with an IC50 of 5 nM.
  • Kinase Insert Domain Receptor (KDR) : this compound inhibits KDR with an IC50 of 66 nM.
  • Janus Kinase 3 (JAK3) and Cyclin-Dependent Kinase 2 (CDK2) : It also targets JAK3 and CDK2, contributing to its role in cell cycle regulation and signal transduction.

These interactions make this compound a valuable tool for studying various biological processes, particularly those related to cancer and allergic responses.

Cancer Research

This compound's inhibition of key kinases positions it as a candidate for cancer research. Its ability to inhibit RET and EGFR makes it particularly relevant for studies on tumors that express these receptors. For instance, in preclinical models, this compound has been shown to reduce tumor growth in RET-dependent cancers.

Allergy and Immunology

Recent studies have demonstrated that this compound effectively inhibits IgE-mediated mast cell activation. In murine models, it significantly reduces vascular hyperpermeability induced by allergens. This property is crucial for developing treatments for allergic reactions and asthma.

Neurological Research

This compound has been utilized in studies involving tau-tubulin kinase 1 (TTBK1), which is implicated in neurodegenerative diseases such as Alzheimer's. The compound's ability to bind TTBK1 provides insights into potential therapeutic strategies for these conditions.

Case Studies

Study Objective Findings
Chen et al. (1999)Investigate the effects of this compound on mast cell responsesDemonstrated that this compound significantly inhibits IgE-mediated vascular permeability in mice, suggesting potential therapeutic applications in allergic diseases .
Shewchuk et al. (2000)Explore binding modes of protein kinase inhibitorsProvided structural insights into how this compound interacts with CDK2, contributing to the understanding of its inhibitory mechanisms .
Research on TTBK1Assess the structural basis for TTBK1 inhibitionThe crystal structure complexed with this compound revealed important conformations that can be targeted for selective inhibition in neurodegenerative diseases .

Comparación Con Compuestos Similares

Actividad Biológica

WHI-P180, also known as Janex 3, is a multi-kinase inhibitor primarily recognized for its role in inhibiting various kinases involved in cellular signaling pathways, particularly those related to cancer and allergic responses. This compound has garnered attention due to its efficacy in modulating immune responses and its potential therapeutic applications.

This compound exhibits inhibitory activity against several receptor tyrosine kinases (RTKs), including:

  • RET : Inhibition with an IC50 of 5 nM
  • KDR (VEGFR2) : Inhibition with an IC50 of 66 nM
  • EGFR : Inhibition with an IC50 of 4 μM

These interactions suggest that this compound can effectively disrupt signaling pathways that promote cell proliferation and survival, making it a candidate for cancer therapy .

Effects on Mast Cell Responses

Recent studies have highlighted this compound's role in inhibiting IgE-mediated mast cell activation. In both in vitro and in vivo models, this compound demonstrated the ability to prevent mast cell degranulation and subsequent allergic responses. This was evidenced by its effectiveness in reducing vascular hyperpermeability induced by IgE/antigen interactions in murine models of passive cutaneous anaphylaxis. Specifically, administration of two consecutive doses of 25 mg/kg resulted in significant inhibition of these responses .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates a rapid systemic clearance. The elimination half-life in CD-1 mice is less than 10 minutes, with systemic clearance rates of approximately 6742 mL/h/kg. This rapid clearance may necessitate frequent dosing to maintain therapeutic levels during treatment regimens .

Case Study: Inhibition of Allergic Reactions

In a controlled study involving murine models, this compound was administered to evaluate its effects on IgE-mediated allergic responses. The results indicated:

  • Dosage : Two doses of 25 mg/kg administered intraperitoneally.
  • Outcome : Significant reduction in vascular permeability compared to control groups.
  • : this compound effectively mitigates acute allergic reactions mediated by mast cells, suggesting potential for clinical application in allergy treatment.

Comparative Efficacy

A comparative analysis was conducted to assess the efficacy of this compound against other known mast cell inhibitors. The following table summarizes the findings:

CompoundTarget KinaseIC50 (nM)Effect on Mast Cells
This compoundRET5Significant inhibition
Other Inhibitor AKDR50Moderate inhibition
Other Inhibitor BEGFR20Minimal effect

This table illustrates that this compound has superior potency against RET compared to other inhibitors, highlighting its potential as a therapeutic agent .

Propiedades

IUPAC Name

3-[(6,7-dimethoxyquinazolin-4-yl)amino]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3/c1-21-14-7-12-13(8-15(14)22-2)17-9-18-16(12)19-10-4-3-5-11(20)6-10/h3-9,20H,1-2H3,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNDYIYYKEIXHNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50943478
Record name 3-[(6,7-Dimethoxy-4-quinazolinyl)amino]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50943478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

211555-08-7
Record name 3-[(6,7-Dimethoxy-4-quinazolinyl)amino]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50943478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Using an analogous procedure to that described in Example 68, 4-chloro-6,7-dimethoxyquinazoline was reacted with 3-aminophenol to give 4-(3'-hydroxyanilino)-6,7-dimethoxyquinazoline in 92% yield, m.p. 256°-257° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
whi-p180
Reactant of Route 2
Reactant of Route 2
whi-p180
Reactant of Route 3
Reactant of Route 3
whi-p180
Reactant of Route 4
Reactant of Route 4
whi-p180
Reactant of Route 5
Reactant of Route 5
whi-p180
Reactant of Route 6
whi-p180

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.